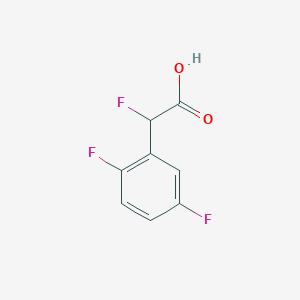

2-(2,5-Difluorophenyl)-2-fluoroacetic acid

CAS No.:

Cat. No.: VC17812795

Molecular Formula: C8H5F3O2

Molecular Weight: 190.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5F3O2 |

|---|---|

| Molecular Weight | 190.12 g/mol |

| IUPAC Name | 2-(2,5-difluorophenyl)-2-fluoroacetic acid |

| Standard InChI | InChI=1S/C8H5F3O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13) |

| Standard InChI Key | LDYRFTYLCIHXHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)C(C(=O)O)F)F |

Introduction

Chemical and Physical Properties

2-(2,5-Difluorophenyl)-2-fluoroacetic acid belongs to the class of fluorophenylacetic acids, distinguished by the substitution pattern of fluorine atoms on both the phenyl ring and the acetic acid chain. The compound’s molecular structure confers unique electronic properties due to the high electronegativity of fluorine, which influences its reactivity and interactions with biological targets. Key physical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(2,5-Difluorophenyl)-2-fluoroacetic Acid

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.12 g/mol | |

| Purity | ≥95% (Typical commercial grade) | |

| Solubility | Soluble in polar organic solvents | |

| Stability | Stable under inert conditions |

The compound’s solubility in polar solvents like dichloromethane and acetone aligns with its use in synthetic organic reactions . Its stability under acidic conditions is evidenced by its synthesis via hydrolysis of trichloroethyl intermediates .

Synthesis and Manufacturing

The synthesis of 2-(2,5-Difluorophenyl)-2-fluoroacetic acid involves multi-step processes, as detailed in patent CN106928044A . A generalized approach includes:

Diazotization and Addition

Fluoroaniline derivatives undergo diazotization with nitrous acid () in the presence of hydrochloric acid () or sulfuric acid () at controlled temperatures (e.g., −5°C to 10°C) . Subsequent addition of vinylidene chloride () in a dichloromethane or acetone solvent system yields trichloroethyl intermediates. For example, 2,5-difluoroaniline reacts to form 1-(2,2,2-trichloroethyl)-2,5-difluorobenzene .

Hydrolysis

The trichloroethyl intermediate is hydrolyzed under acidic conditions (e.g., 25% HCl at 80–95°C) to produce the target fluoroacetic acid . This step typically achieves high purity (>99%) after recrystallization from toluene or dichloroethane .

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Diazotization Temperature | −5°C to 10°C | 70–85% |

| Hydrolysis Temperature | 80–95°C | 75–90% |

| Catalyst | Copper acetate or tetrabutylammonium chloride |

These methods mirror those used for structurally related compounds, such as 2,3-difluorophenylacetic acid and 4-fluorophenylacetic acid .

Applications in Pharmaceutical Research

Fluorinated phenylacetic acids are pivotal in drug discovery due to their ability to modulate pharmacokinetic properties. 2-(2,5-Difluorophenyl)-2-fluoroacetic acid serves as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its fluorine atoms enhance metabolic stability and membrane permeability, critical for oral bioavailability. For instance, analogous compounds like 2-(3,4-difluorophenyl)-2-fluoroacetic acid exhibit pronounced binding affinity to cyclooxygenase-2 (COX-2), a target in inflammation therapy.

Comparison with Structural Analogs

Table 3: Key Differences Between Fluorophenylacetic Acids

The α-fluoro substitution in 2-(2,5-Difluorophenyl)-2-fluoroacetic acid increases acidity (), favoring ionized forms at physiological pH and improving target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume